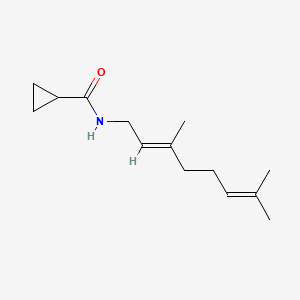
Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- is a compound with a unique structure that combines a cyclopropane ring with a carboxamide group and a dimethyl-octadienyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- typically involves the reaction of cyclopropanecarboxylic acid with an appropriate amine under specific conditions. One common method includes the amidation of cyclopropanecarboxylic acid with ammonia or an amine in the presence of a coupling agent or catalyst . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- involves its interaction with specific molecular targets and pathways. This compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxamide: A simpler compound with similar structural features but lacking the dimethyl-octadienyl side chain.
Cyclopropanecarboxamide, N,N-dinonyl-: A compound with a longer alkyl chain, which may have different physical and chemical properties.
Uniqueness
Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
744251-93-2 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
N-[(2E)-3,7-dimethylocta-2,6-dienyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H23NO/c1-11(2)5-4-6-12(3)9-10-15-14(16)13-7-8-13/h5,9,13H,4,6-8,10H2,1-3H3,(H,15,16)/b12-9+ |
InChI Key |
UKNMSFRSBQONET-FMIVXFBMSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CNC(=O)C1CC1)/C)C |
Canonical SMILES |
CC(=CCCC(=CCNC(=O)C1CC1)C)C |
melting_point |
53.00 °C. @ 760.00 mm Hg |
physical_description |
Colourless to pale yellow solid; Cooked brown and roasted meaty aroma |
solubility |
slightly Sparingly soluble in water; very soluble in non-polar organic solvents Sparingly soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


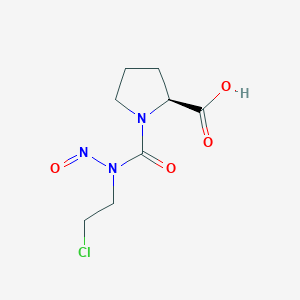
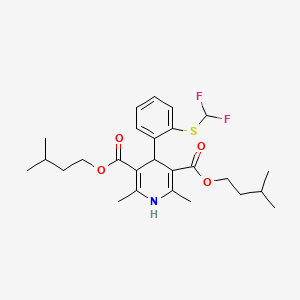
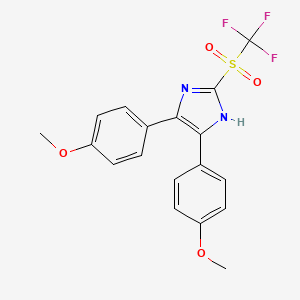
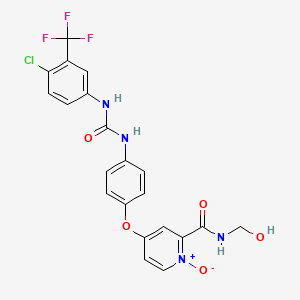

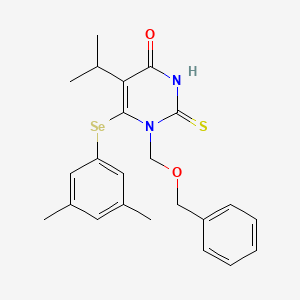

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate](/img/structure/B12777765.png)
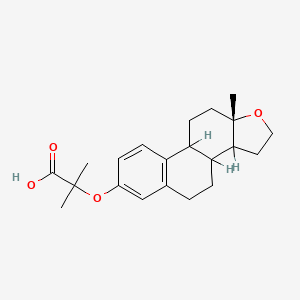
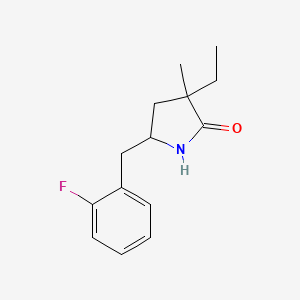
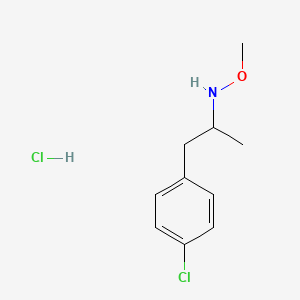
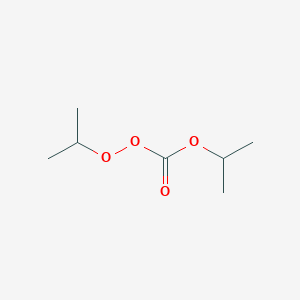
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B12777792.png)

